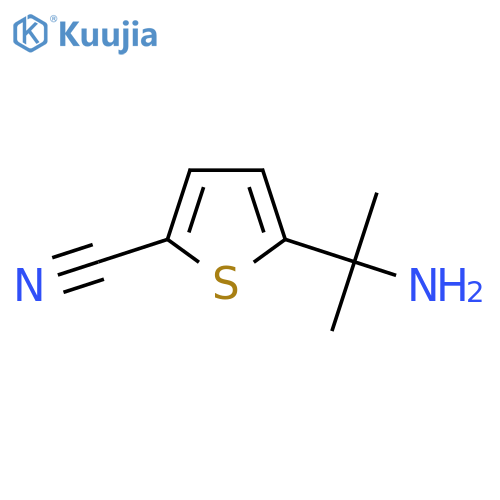

Cas no 2229425-30-1 (5-(2-aminopropan-2-yl)thiophene-2-carbonitrile)

5-(2-aminopropan-2-yl)thiophene-2-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 5-(2-aminopropan-2-yl)thiophene-2-carbonitrile

- 2229425-30-1

- EN300-1744696

-

- インチ: 1S/C8H10N2S/c1-8(2,10)7-4-3-6(5-9)11-7/h3-4H,10H2,1-2H3

- InChIKey: ULJLRKVDGVWPOI-UHFFFAOYSA-N

- ほほえんだ: S1C(C#N)=CC=C1C(C)(C)N

計算された属性

- せいみつぶんしりょう: 166.05646950g/mol

- どういたいしつりょう: 166.05646950g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 192

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 78Ų

5-(2-aminopropan-2-yl)thiophene-2-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1744696-0.1g |

5-(2-aminopropan-2-yl)thiophene-2-carbonitrile |

2229425-30-1 | 0.1g |

$1207.0 | 2023-09-20 | ||

| Enamine | EN300-1744696-2.5g |

5-(2-aminopropan-2-yl)thiophene-2-carbonitrile |

2229425-30-1 | 2.5g |

$2688.0 | 2023-09-20 | ||

| Enamine | EN300-1744696-5.0g |

5-(2-aminopropan-2-yl)thiophene-2-carbonitrile |

2229425-30-1 | 5g |

$3977.0 | 2023-05-27 | ||

| Enamine | EN300-1744696-5g |

5-(2-aminopropan-2-yl)thiophene-2-carbonitrile |

2229425-30-1 | 5g |

$3977.0 | 2023-09-20 | ||

| Enamine | EN300-1744696-0.25g |

5-(2-aminopropan-2-yl)thiophene-2-carbonitrile |

2229425-30-1 | 0.25g |

$1262.0 | 2023-09-20 | ||

| Enamine | EN300-1744696-1g |

5-(2-aminopropan-2-yl)thiophene-2-carbonitrile |

2229425-30-1 | 1g |

$1371.0 | 2023-09-20 | ||

| Enamine | EN300-1744696-10g |

5-(2-aminopropan-2-yl)thiophene-2-carbonitrile |

2229425-30-1 | 10g |

$5897.0 | 2023-09-20 | ||

| Enamine | EN300-1744696-0.05g |

5-(2-aminopropan-2-yl)thiophene-2-carbonitrile |

2229425-30-1 | 0.05g |

$1152.0 | 2023-09-20 | ||

| Enamine | EN300-1744696-0.5g |

5-(2-aminopropan-2-yl)thiophene-2-carbonitrile |

2229425-30-1 | 0.5g |

$1316.0 | 2023-09-20 | ||

| Enamine | EN300-1744696-1.0g |

5-(2-aminopropan-2-yl)thiophene-2-carbonitrile |

2229425-30-1 | 1g |

$1371.0 | 2023-05-27 |

5-(2-aminopropan-2-yl)thiophene-2-carbonitrile 関連文献

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Shachi Mittal Analyst, 2019,144, 2635-2642

-

10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

5-(2-aminopropan-2-yl)thiophene-2-carbonitrileに関する追加情報

Introduction to 5-(2-aminopropan-2-yl)thiophene-2-carbonitrile (CAS No. 2229425-30-1)

5-(2-aminopropan-2-yl)thiophene-2-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 2229425-30-1, is a significant compound in the realm of pharmaceutical chemistry and materials science. This heterocyclic organic molecule features a thiophene core substituted with an aminoethyl group and a nitrile functionality, making it a versatile intermediate for the synthesis of various bioactive molecules and advanced materials. The unique structural attributes of this compound have garnered attention from researchers exploring novel therapeutic agents and functional polymers.

The thiophene ring, a five-membered aromatic structure containing sulfur, is renowned for its stability and reactivity, which makes it a cornerstone in medicinal chemistry. The presence of the carbonitrile group at the 2-position introduces electrophilic centers, facilitating further functionalization through nucleophilic addition reactions. Additionally, the 2-aminopropan-2-yl side chain provides a nucleophilic site, enabling condensation reactions with carbodiimides or acid chlorides to form amides or ureas. Such reactivity is crucial for constructing complex molecular architectures in drug design.

In recent years, 5-(2-aminopropan-2-yl)thiophene-2-carbonitrile has been explored as a key intermediate in the development of small-molecule inhibitors targeting various biological pathways. For instance, its scaffold has been utilized in designing kinase inhibitors, where the thiophene moiety interacts with metal ions in the active site, while the nitrile group participates in hydrogen bonding or hydrophobic interactions with residues in the binding pocket. Preliminary studies have demonstrated promising activity against kinases involved in cancer progression, highlighting its potential as a lead compound for further optimization.

Moreover, the structural features of this compound make it an attractive building block for materials with enhanced electronic properties. Thiophene derivatives are widely employed in organic electronics due to their ability to form stable π-conjugated systems. The incorporation of electron-withdrawing nitrile groups can modulate charge transport properties, making this compound suitable for applications in organic field-effect transistors (OFETs), photovoltaics, and sensors. Recent advances in polymer chemistry have shown that copolymers incorporating 5-(2-aminopropan-2-yl)thiophene-2-carbonitrile units exhibit improved thermal stability and charge mobility, underscoring its utility in advanced material science.

The synthesis of 5-(2-aminopropan-2-yl)thiophene-2-carbonitrile typically involves multi-step reactions starting from commercially available precursors such as 2-aminothiophene and propyl halides or Grignard reagents. The introduction of the nitrile group is commonly achieved via cyanation reactions using copper(I) cyanide or transition-metal-catalyzed cyanation protocols. These synthetic strategies emphasize the importance of optimizing reaction conditions to ensure high yields and purity, which are critical for subsequent pharmaceutical applications.

From a medicinal chemistry perspective, the flexibility of the aminopropan-2-yl side chain allows for derivatization into diverse pharmacophores. For example, alkylation or acylation can be performed to introduce additional functional groups that enhance solubility or metabolic stability. Furthermore, computational modeling studies have suggested that modifications at this position can fine-tune binding affinity and selectivity against target enzymes. Such insights are invaluable for rational drug design and lead optimization efforts.

The growing interest in thiophene-based compounds has also spurred research into their biological activities beyond kinase inhibition. Some derivatives have shown antimicrobial properties against resistant strains of bacteria by disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways. The nitrile group plays a pivotal role in these interactions by acting as a proton acceptor or participating in coordination with metal ions present in bacterial enzymes. These findings open new avenues for exploring novel antibiotics derived from modified structures of 5-(2-aminopropan-2-yl)thiophene-2-carbonitrile.

In conclusion, 5-(2-aminopropan-2-yl)thiophene-2-carbonitrile (CAS No. 2229425-30-1) represents a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features enable diverse functionalization pathways, making it an indispensable intermediate for drug discovery and polymer synthesis. As research continues to uncover new applications and synthetic methodologies, this compound is poised to remain at the forefront of innovation in chemical biology and advanced materials.

2229425-30-1 (5-(2-aminopropan-2-yl)thiophene-2-carbonitrile) 関連製品

- 2680889-69-2(benzyl N-2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethylcarbamate)

- 1352999-51-9(benzyl N-(1-cyanocyclohexyl)carbamate)

- 2228567-46-0((2,5-difluorophenyl)methyl sulfamate)

- 2648957-54-2(2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid)

- 2138898-57-2(2-{(tert-butoxy)carbonylamino}-3-(4-chloro-1,3-thiazol-5-yl)propanoic acid)

- 1898132-06-3(methyl 2-2-chloro-5-(trifluoromethyl)phenyl-2-hydroxyacetate)

- 2169219-70-7(1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,2,2-trifluoroethan-1-ol)

- 173252-76-1(5-Trifluoromethoxyindan-1-one)

- 2580185-28-8(8-{(benzyloxy)carbonylamino}quinoline-7-carboxylic acid)

- 2138532-49-5(4-ethyl-N-methyl-3-(prop-2-yn-1-yl)cyclohexan-1-amine)